molecular formula C18H18O2 B3188997 1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one CAS No. 263714-29-0

1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B3188997
M. Wt: 266.3 g/mol
InChI Key: SBPRZKDJWZOZNO-UHFFFAOYSA-N
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Patent
US08846741B2

Procedure details

7-methoxy-3,4-dihydronaphthalen-2(1H)-one (41 g, 233 mmol) was dissolved in MeOH (250 mL). Then pyrrolidine (18.2 g, 256 mmol) was added dropwise. The mixture was stirred for 2 h. The solvent was removed under reduced pressure and the residue was dissolved in acetonitrile (500 mL). The solution was cooled to −5° C. and benzyl bromide (43.8 g, 256 mmol) was added. The solution was stirred overnight at room temperature. The solvent was reduced under reduced pressure. The residue was dissolved in 480 mL of a mixture of MeOH/CH2Cl2/H2O (1:1:1) and 30 mL of glacial acetic acid were added. The mixture was stirred overnight. The reaction mixture was put on ice water and extracted with CH2Cl2. The combined organic layers were washed with a NaHCO3 solution and with brine. The organic phase was dried on MgSO4 and the solvent was evaporated. The residue (80 g) was purified by flash-chromatography on silica gel (100% dichloromethane). 58.8 g (221 mmol, 95%) of the product were obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
480 mL
Type
solvent
Reaction Step Four
Name
MeOH CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[CH2:10]2)=[CH:5][CH:4]=1.N1CCCC1.[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO.CO.C(Cl)Cl.O.C(O)(=O)C>[CH2:19]([CH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH2:7][CH2:8][C:9]1=[O:13])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
18.2 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
43.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
mixture
Quantity
480 mL
Type
solvent
Smiles
Name
MeOH CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl.O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetonitrile (500 mL)
STIRRING
Type
STIRRING
Details
The solution was stirred overnight at room temperature
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with a NaHCO3 solution and with brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue (80 g) was purified by flash-chromatography on silica gel (100% dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(CCC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 221 mmol
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.